molecular formula C8H6FN3 B1447831 (Z)-N'-cyano-3-fluorobenzene-1-carboximidamide CAS No. 1431559-90-8

(Z)-N'-cyano-3-fluorobenzene-1-carboximidamide

Cat. No.: B1447831
CAS No.: 1431559-90-8
M. Wt: 163.15 g/mol
InChI Key: RAARJNIPSQIZHI-UHFFFAOYSA-N
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Description

(Z)-N’-cyano-3-fluorobenzene-1-carboximidamide is an organic compound characterized by the presence of a cyano group, a fluorine atom, and a carboximidamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-cyano-3-fluorobenzene-1-carboximidamide typically involves the reaction of 3-fluorobenzonitrile with suitable reagents to introduce the carboximidamide group. One common method involves the use of cyanamide and a base such as sodium methoxide under controlled conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of (Z)-N’-cyano-3-fluorobenzene-1-carboximidamide may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-cyano-3-fluorobenzene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or other reduced forms.

Scientific Research Applications

(Z)-N’-cyano-3-fluorobenzene-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound in drug development.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    (E)-N’-cyano-3-fluorobenzene-1-carboximidamide: The geometric isomer of the compound with different spatial arrangement.

    3-fluorobenzonitrile: A precursor in the synthesis of (Z)-N’-cyano-3-fluorobenzene-1-carboximidamide.

    N’-cyano-3-chlorobenzene-1-carboximidamide: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

(Z)-N’-cyano-3-fluorobenzene-1-carboximidamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

N'-cyano-3-fluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-7-3-1-2-6(4-7)8(11)12-5-10/h1-4H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAARJNIPSQIZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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